5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

Catalog No.
S13782383
CAS No.
M.F
C6H9N3O3S
M. Wt
203.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

Product Name

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide

Molecular Formula

C6H9N3O3S

Molecular Weight

203.22 g/mol

InChI

InChI=1S/C6H9N3O3S/c7-13(10,11)6-3-8-5-4-12-2-1-9(5)6/h3H,1-2,4H2,(H2,7,10,11)

InChI Key

DSFSTEMAYDVTEC-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC=C(N21)S(=O)(=O)N

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is a heterocyclic compound characterized by its unique imidazo-oxazine ring structure. This compound features a sulfonamide functional group, which is known for its diverse biological activities. The molecular formula of this compound is C7H8N4O2SC_7H_8N_4O_2S, and it has a molecular weight of approximately 196.23 g/mol. The presence of the imidazo and oxazine moieties contributes to its potential as a scaffold in medicinal chemistry, particularly in drug development.

The chemical reactivity of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide can be attributed to the functional groups present in its structure. Typical reactions may include:

  • Nucleophilic substitution: The sulfonamide group can undergo nucleophilic attack, making it useful in synthesizing derivatives.
  • Cyclization reactions: The imidazo and oxazine rings can participate in cyclization reactions to form more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide group can hydrolyze, impacting the compound's biological activity.

These reactions are significant for modifying the compound to enhance its biological activity or pharmacokinetic properties.

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide exhibits notable biological activities. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial agents: The sulfonamide group is known for its antibacterial properties.
  • Antitumor agents: Some derivatives have shown promise in inhibiting tumor growth.
  • Anti-inflammatory agents: Compounds in this class may exhibit anti-inflammatory effects due to their interaction with specific biological pathways.

Studies indicate that derivatives of this compound can interact with various biological targets, enhancing their therapeutic potential.

The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Starting materials such as amines and aldehydes can be reacted under acidic conditions to form the imidazo ring.
  • Sulfonation: Introducing the sulfonamide group can be achieved through the reaction of amines with sulfonyl chlorides.
  • Cyclization: Further cyclization steps may be employed to stabilize the oxazine ring structure.

These methods allow for the modification of various substituents to enhance biological activity or solubility.

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide has potential applications in several fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting bacterial infections and cancer.
  • Pharmaceutical Industry: Its derivatives are explored for therapeutic uses due to their biological activities.
  • Research: Used in studies investigating the mechanisms of action of sulfonamides and related compounds.

Interaction studies involving 5H,6H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Key areas of investigation include:

  • Protein-ligand interactions: Analyzing how the compound interacts with specific proteins involved in disease pathways.
  • Enzyme inhibition studies: Evaluating its potential as an inhibitor for enzymes associated with bacterial growth or cancer proliferation.

Such studies help identify promising candidates for further development.

Several compounds share structural similarities with 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide. Here is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-olStructureExhibits antitubercular activity; contains nitro group
5H-Imidazo[2,1-b][1,3]oxazineStructureBasic structure used as a scaffold; versatile in drug development
5H-Imidazo[2,1-c][1,4]oxazine-8-carboxylic acidStructureContains carboxylic acid; studied for anti-inflammatory properties

These compounds differ primarily in their substituents and functional groups but share a common core imidazo structure that contributes to their biological activities. The unique combination of an imidazo structure with a sulfonamide group in 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide enhances its potential therapeutic applications compared to others in this category.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

203.03646233 g/mol

Monoisotopic Mass

203.03646233 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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